![molecular formula C24H25N5O2 B2708903 8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 938789-61-8](/img/structure/B2708903.png)
8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
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Description
8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,5-Dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research has focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, revealing their potential as potent 5-HT(1A) receptor ligands with anxiolytic-like and antidepressant activity in preclinical studies. These findings suggest the class of compounds as worthy of further investigation for new derivatives with potential psychotropic activity (Zagórska et al., 2009). Continuing research in this area has led to the design of new series of derivatives as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, highlighting the therapeutic potential of these compounds in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Anticancer and Antimicrobial Applications
Another avenue of research has involved the development of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Some compounds have been identified as potential antidepressants and anxiolytics, with docking studies suggesting critical structural components for receptor affinity and selectivity (Zagórska et al., 2015). Additionally, research into substituted pyridines and purines containing 2,4-thiazolidinedione has explored their hypoglycemic and hypolipidemic activity, revealing the potential for further pharmacological studies (Kim et al., 2004).
Novel Synthetic Pathways
Studies have also delved into the synthesis of novel purine derivatives, aiming to explore their anticancer, anti-HIV-1, and antimicrobial activities. These efforts have resulted in the identification of compounds with significant activity against various cancer cell lines, offering new directions for the development of therapeutic agents (Rida et al., 2007).
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-9-10-17(2)19(15-16)27-13-14-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)12-11-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXOUEVGHADDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626118 |
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